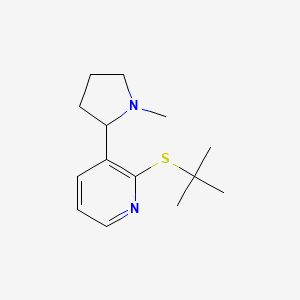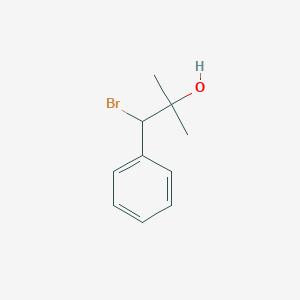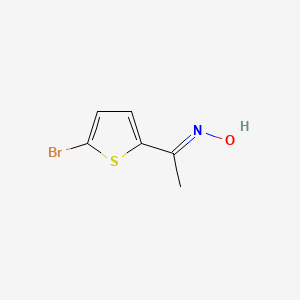
2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a tert-butylthio group and a 1-methylpyrrolidin-2-yl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine typically involves the introduction of the tert-butylthio group and the 1-methylpyrrolidin-2-yl group onto the pyridine ring. One common method involves the reaction of a pyridine derivative with tert-butylthiol and a suitable base under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
化学反応の分析
Types of Reactions
2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under suitable conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives.
科学的研究の応用
2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The tert-butylthio group and the 1-methylpyrrolidin-2-yl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(tert-Butylthio)pyridine: Lacks the 1-methylpyrrolidin-2-yl group.
3-(1-Methylpyrrolidin-2-yl)pyridine: Lacks the tert-butylthio group.
2-(tert-Butylthio)-3-pyridinol: Contains a hydroxyl group instead of the 1-methylpyrrolidin-2-yl group.
Uniqueness
2-(tert-Butylthio)-3-(1-methylpyrrolidin-2-yl)pyridine is unique due to the presence of both the tert-butylthio group and the 1-methylpyrrolidin-2-yl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
特性
分子式 |
C14H22N2S |
|---|---|
分子量 |
250.41 g/mol |
IUPAC名 |
2-tert-butylsulfanyl-3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C14H22N2S/c1-14(2,3)17-13-11(7-5-9-15-13)12-8-6-10-16(12)4/h5,7,9,12H,6,8,10H2,1-4H3 |
InChIキー |
FKHNWBAOQJNUMU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)SC1=C(C=CC=N1)C2CCCN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(2-Fluorophenyl)formamido]pentanedioic acid](/img/structure/B11822870.png)



![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)


![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B11822918.png)

